Comparative DAT and NET Inhibitory Potency Against 2-DPMP and Methylphenidate
In direct comparative assays using HEK 293 cells expressing human monoamine transporters, D2PM demonstrated a clear potency hierarchy. While 2-DPMP was found to be an equally potent DAT/NET inhibitor compared to methylphenidate, D2PM was explicitly characterized as 'less potent' than both [1]. This lower potency is a key differentiator for studies requiring a specific NDRI efficacy range.
| Evidence Dimension | DAT and NET Inhibitory Potency |
|---|---|
| Target Compound Data | Less potent (no exact IC50 provided in abstract) |
| Comparator Or Baseline | Desoxypipradrol (2-DPMP) and Methylphenidate |
| Quantified Difference | 2-DPMP is equipotent to methylphenidate; D2PM is less potent. |
| Conditions | HEK 293 cells expressing human DAT, NET |
Why This Matters
This quantifies the relative efficacy difference between D2PM and its closest structural analog (2-DPMP), which is critical for accurate interpretation of in vitro and in vivo outcomes.
- [1] Liechti, M., Simmler, L., Rickli, A., & Hoener, M. (2014). In vitro pharmacology of pipradrol derivatives, 3,4‐methylenedioxypyrovalerone, and naphyrone (1145.3). The FASEB Journal, 28(1_supplement). View Source
